![molecular formula C20H19ClN4O3 B2767667 N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide CAS No. 941938-98-3](/img/structure/B2767667.png)
N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chloro-cyanophenyl group, a methoxyphenyl-piperazine moiety, and an oxoacetamide linkage, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions to form the 4-(4-methoxyphenyl)piperazine intermediate.
Introduction of the Chloro-Cyanophenyl Group: This intermediate is then reacted with 5-chloro-2-cyanobenzoyl chloride in the presence of a base such as triethylamine to introduce the chloro-cyanophenyl group.
Formation of the Oxoacetamide Linkage: The final step involves the reaction of the resulting compound with oxalyl chloride to form the oxoacetamide linkage, completing the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and receptor binding.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The compound’s effects on cellular pathways can lead to changes in signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide: Similar structure but with a fluorine atom instead of a methoxy group.
N-(5-chloro-2-cyanophenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoacetamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for studying structure-activity relationships and developing targeted therapies.
Propiedades
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-28-17-6-4-16(5-7-17)24-8-10-25(11-9-24)20(27)19(26)23-18-12-15(21)3-2-14(18)13-22/h2-7,12H,8-11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDFGPRCHGZSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(benzyloxy)phenyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B2767584.png)
![5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile](/img/structure/B2767585.png)
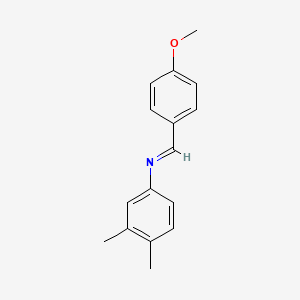
![2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2767589.png)
![N-[4-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)phenyl]acetamide](/img/structure/B2767590.png)
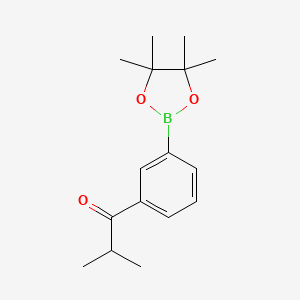
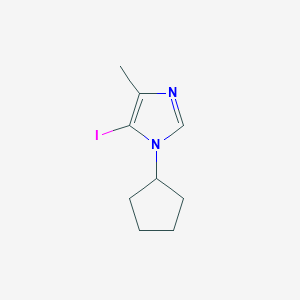
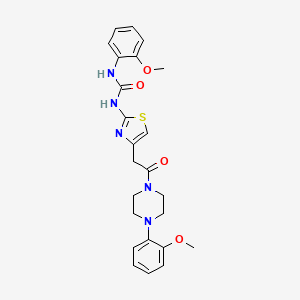
![2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane](/img/structure/B2767598.png)
![1-[4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2767599.png)

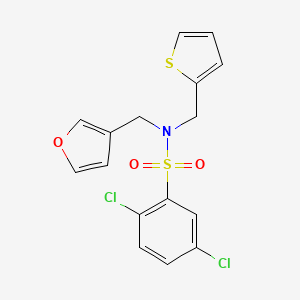
![N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2767605.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2767607.png)
